PD-321852

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD-321852 是一种小分子 Chk1 激酶抑制剂 ,Chk1 激酶是一种在细胞周期进程和 DNA 修复中发挥至关重要作用的蛋白激酶。 该化合物在增强化疗药物(特别是吉西他滨)在多种癌细胞系(包括胰腺癌和结直肠癌细胞)中的细胞毒性作用方面显示出巨大潜力 .

准备方法

公开资料中没有详细介绍 PD-321852 的合成路线和反应条件。 据悉,该化合物是通过一系列涉及特定试剂和催化剂的有机反应合成的。 This compound 的工业生产方法可能涉及优化这些合成路线,以确保高产率和纯度,以及大规模生产的可扩展性 .

化学反应分析

PD-321852 主要经历小分子抑制剂典型的反应,包括:

取代反应: 这些反应涉及用另一种官能团取代一种官能团。 这些反应的常用试剂包括卤化物和亲核试剂。

氧化还原反应: 这些反应分别涉及电子获得或损失。 常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。

水解反应: 这些反应涉及通过加水裂解化学键。 常用条件包括酸性或碱性环境。

科学研究应用

作用机制

PD-321852 通过抑制 Chk1 激酶(细胞周期进程和 DNA 修复的关键调节剂)发挥其作用。 通过抑制 Chk1 激酶,this compound 扰乱细胞周期,导致 DNA 损伤积累,最终导致细胞死亡。 这种机制在与吉西他滨等诱导 DNA 损伤的化疗药物联合使用时特别有效。 This compound 抑制 Chk1 激酶增强了这些药物的细胞毒性作用,从而导致癌细胞死亡增加 .

相似化合物的比较

PD-321852 在其对 Chk1 激酶的强效抑制及其增强化疗药物疗效的能力方面是独一无二的。 类似化合物包括:

This compound 因其高效力和与吉西他滨联合使用的有效性而脱颖而出,使其成为癌症治疗进一步开发的有希望的候选药物 .

生物活性

PD-321852 is a potent small-molecule inhibitor of the checkpoint kinase 1 (Chk1), which plays a crucial role in the cellular response to DNA damage. It has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents like gemcitabine in cancer treatment. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chk1 is a serine/threonine kinase that is activated in response to DNA damage, mediating cell cycle checkpoints and facilitating DNA repair processes. This compound inhibits Chk1 with an IC50 of approximately 5 nM, demonstrating significant selectivity against other kinases . By inhibiting Chk1, this compound disrupts the cellular mechanisms that allow cancer cells to survive DNA damage, thereby promoting apoptosis and enhancing the cytotoxic effects of DNA-damaging agents.

Key Mechanisms:

- Inhibition of Cell Cycle Checkpoints : this compound effectively overrides both S-phase and G2/M-phase checkpoints, leading to increased genomic instability and cell death in cancer cells .

- Synergistic Effects with Chemotherapy : When combined with gemcitabine, this compound significantly increases clonogenic death in various cancer cell lines, particularly those deficient in p53 .

Case Studies

-

Pancreatic Cancer Cell Lines :

- In studies involving pancreatic cancer cell lines, this compound demonstrated a synergistic effect when paired with gemcitabine, leading to enhanced cell death and reduced clonogenic survival .

- The combination therapy resulted in a marked increase in sub-G1 population cells, indicating significant apoptosis.

- p53 Status Dependency :

Data Tables

Biological Activity Summary

The biological activity of this compound is characterized by its ability to inhibit Chk1 effectively, leading to:

- Enhanced sensitivity of cancer cells to DNA-damaging agents.

- Promotion of apoptosis through checkpoint bypass mechanisms.

- Synergistic effects when used in combination with conventional chemotherapeutics.

常见问题

Q. What are the standard methodologies for characterizing the physicochemical properties of PD-321852 in experimental settings?

Basic Research Question

Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. To ensure reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards. For novel compounds like this compound, replicate analyses under controlled conditions (e.g., temperature, humidity) are critical to validate consistency .

Q. How can researchers establish the identity and purity of this compound when synthesizing novel derivatives?

Basic Research Question

Identity is confirmed via spectral data (e.g., 1H/13C NMR, IR) cross-referenced with computational simulations (DFT). Purity is assessed using HPLC with photodiode array detection (PDA) to detect impurities >0.1%. For new derivatives, orthogonal methods (e.g., elemental analysis, X-ray crystallography) are recommended to address potential discrepancies between spectral and chromatographic data .

Q. What experimental design principles should guide dose-response studies of this compound in preclinical models?

Advanced Research Question

Dose-response studies require a factorial design with staggered dosing tiers (e.g., 3–5 concentrations) and appropriate controls (vehicle, positive/negative). Power analysis should determine sample sizes to achieve statistical significance (α=0.05, β=0.2). Blinding and randomization mitigate bias, while longitudinal data collection (e.g., pharmacokinetics at multiple time points) captures dynamic effects. Replicate experiments across independent cohorts enhance reliability .

Q. How can researchers resolve contradictory findings in this compound’s mechanism of action across different experimental models?

Advanced Research Question

Contradictions may arise from model-specific variables (e.g., cell lines vs. in vivo systems). A systematic approach includes:

- Principal Contradiction Analysis : Identify the dominant variable influencing outcomes (e.g., metabolic differences between species) .

- Meta-Analysis : Pool data from independent studies to detect trends obscured by small sample sizes.

- Validation Experiments : Use isoform-specific inhibitors or genetic knockouts to isolate pathways .

Q. What statistical methods are appropriate for analyzing non-linear pharmacological data from this compound studies?

Advanced Research Question

Non-linear regression (e.g., Hill equation) models dose-response relationships. For heterogeneous datasets, mixed-effects models account for variability between replicates. Bootstrapping or Bayesian hierarchical modeling quantifies uncertainty in EC50/IC50 values. Outliers are assessed via Grubbs’ test or robust regression techniques .

Q. How should researchers integrate multi-omics data (proteomic, transcriptomic) to study this compound’s polypharmacology?

Advanced Research Question

Use dimensionality reduction (PCA, t-SNE) to identify clusters of correlated biomarkers. Pathway enrichment tools (DAVID, STRING) map interactions, while machine learning (random forests, neural networks) predicts off-target effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What validation strategies are critical for this compound’s in vitro assays to ensure translational relevance?

Basic Research Question

- Assay Robustness : Calculate Z’-factor (>0.5 indicates high reliability).

- Pharmacological Specificity : Use siRNA or CRISPR to confirm target dependency.

- Cross-Species Consistency : Compare results in human vs. animal primary cells .

Q. How can mechanistic studies of this compound balance hypothesis-driven and exploratory approaches?

Advanced Research Question

Adopt a tiered strategy:

Hypothesis-Driven : Test predefined targets using loss/gain-of-function assays.

Exploratory Phase : Employ unbiased screens (e.g., kinome profiling, thermal shift assays).

Convergence Analysis : Overlap findings from both phases to prioritize high-confidence targets .

Q. What frameworks ensure literature reviews on this compound are comprehensive yet focused?

Basic Research Question

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches. Prioritize primary literature indexed in PubMed/Scopus and filter by impact factor (IF >5) for rigor. Track citation networks via tools like Connected Papers to identify seminal studies and knowledge gaps .

Q. How should ethical considerations shape in vivo studies of this compound’s toxicity?

Advanced Research Question

Adhere to the 3Rs principle (Replacement, Reduction, Refinement):

属性

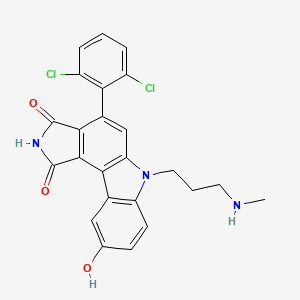

分子式 |

C24H19Cl2N3O3 |

|---|---|

分子量 |

468.3 g/mol |

IUPAC 名称 |

4-(2,6-dichlorophenyl)-9-hydroxy-6-[3-(methylamino)propyl]pyrrolo[3,4-c]carbazole-1,3-dione |

InChI |

InChI=1S/C24H19Cl2N3O3/c1-27-8-3-9-29-17-7-6-12(30)10-13(17)20-18(29)11-14(19-15(25)4-2-5-16(19)26)21-22(20)24(32)28-23(21)31/h2,4-7,10-11,27,30H,3,8-9H2,1H3,(H,28,31,32) |

InChI 键 |

WEIYKGMSZPBORY-UHFFFAOYSA-N |

SMILES |

CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl |

规范 SMILES |

CNCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=C(C=CC=C5Cl)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly. |

溶解度 |

Soluble in DMSO |

储存 |

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |

同义词 |

PD321852; PD0321852; PD321852. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。